4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
Description
4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a pyrazole ring
Properties
IUPAC Name |
4-chloro-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-9-6-17(16-10(9)18(19)20)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHVKWNEAYCBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Pyrazole Formation: Cyclization to form the pyrazole ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and specialized reagents for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves several key steps:
- Nitration : Introduction of the nitro group to the benzyl ring.
- Chlorination : Substitution of a hydrogen atom with a chlorine atom.
- Trifluoromethylation : Introduction of the trifluoromethyl group.
- Pyrazole Formation : Cyclization to form the pyrazole ring.
These steps require specific reaction conditions, including the use of strong acids for nitration and chlorinating agents for chlorination.
Chemistry
4-Chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
Biology
Research indicates that this compound may exhibit bioactive properties, particularly:
- Antimicrobial Activity : Studies have suggested its potential effectiveness against various pathogens.
- Anticancer Properties : Preliminary investigations show promise in inhibiting cancer cell growth by interacting with specific molecular targets.
Medicine
The compound is being explored for its role in drug development, particularly due to its ability to interact with biological targets relevant to disease mechanisms. Its trifluoromethyl group enhances membrane permeability, potentially increasing bioavailability.
Industry
In industrial applications, 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is utilized in developing new materials with enhanced stability and reactivity. This includes applications in agrochemicals and specialty chemicals .
Chemical Reactions and Mechanism of Action
The mechanism of action involves interactions with enzymes or receptors within biological systems. The structural components—trifluoromethyl, nitro, and chloro groups—contribute to its reactivity and binding affinity.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The presence of the trifluoromethyl group was noted to enhance its efficacy by improving cellular uptake.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzotrifluoride: Shares the chloro, nitro, and trifluoromethyl groups but lacks the pyrazole ring.
4-chloro-3-nitro-1H-pyrazole: Similar structure but without the benzyl group.
3-nitro-4-chlorobenzotrifluoride: Similar functional groups but different substitution pattern.
Uniqueness
4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of its functional groups and the presence of the pyrazole ring, which can confer specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
4-Chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves several key steps:
- Nitration : Introduction of the nitro group to the benzyl ring.
- Chlorination : Substitution of a hydrogen atom with a chlorine atom.
- Trifluoromethylation : Addition of the trifluoromethyl group.
- Pyrazole Formation : Cyclization to form the pyrazole ring.
Each reaction requires specific conditions, such as strong acids for nitration and chlorinating agents for chlorination .
Antiparasitic Properties
Recent studies have highlighted the antiparasitic properties of trifluoromethylated pyrazoles, including derivatives similar to 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole. A study evaluated various trifluoromethylated pyrazoles against Leishmania amazonensis and Trypanosoma cruzi, pathogens responsible for leishmaniasis and Chagas disease, respectively. The results indicated that compounds with bulky groups at the para position exhibited superior antiparasitic effects .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds derived from 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole have shown promising activity against various cancer cell lines. In vitro studies demonstrated that certain derivatives had IC50 values in the micromolar range against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | SF-268 | 12.50 |
| Example C | NCI-H460 | 42.30 |
The mechanism by which 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exerts its biological effects is multifaceted:
- Interaction with Enzymes : The compound may inhibit specific enzymes critical for cellular processes in parasites and cancer cells.
- Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound induces oxidative stress in target cells, leading to apoptosis .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Leishmaniasis Treatment : A derivative was tested in vivo and showed significant reduction in parasite load in infected mice models.
- Cancer Cell Line Studies : A series of derivatives were screened against multiple cancer cell lines, with some exhibiting selective cytotoxicity without affecting normal cells.
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Substitution : React 3-(trifluoromethyl)benzyl chloride with a pre-functionalized pyrazole precursor (e.g., 3-nitro-4-chloro-1H-pyrazole) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the benzyl group .
- Multi-Step Functionalization : Adapt protocols from analogous pyrazole syntheses, such as sequential nitration, chlorination, and benzylation, using HNO₃/H₂SO₄ for nitration and SOCl₂ for chlorination .
- Purification :
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry :
- IR :
Q. What safety precautions are critical during handling?
Methodological Answer:
- Toxicity Mitigation :
- Emergency Protocols :
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability under varying conditions?
Methodological Answer:
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to assess electronic effects (e.g., nitro group electron-withdrawing impact on pyrazole ring stability) .
- Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- MD Simulations :
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis :
- Metabolic Stability :
Q. How can X-ray crystallography elucidate structure-activity relationships (SAR)?
Methodological Answer:
Q. What methodologies validate the compound’s role in catalytic or material science applications?
Methodological Answer:
- Catalytic Screening :
- Material Characterization :
- Use TGA/DSC to assess thermal stability (>200°C suggests suitability for high-temperature applications) .
- UV-Vis spectroscopy to evaluate electronic transitions for optoelectronic material potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
